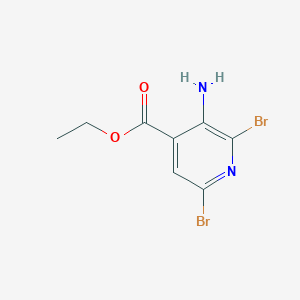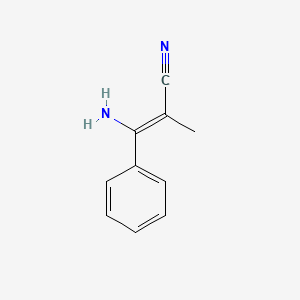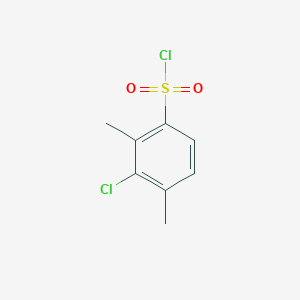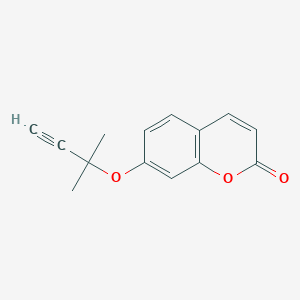
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin, also known as indigo carmine, is an organic compound used in a variety of scientific and industrial applications. It is an intensely blue dye that is used in biological staining, as a colorant in food, and as a pH indicator. In the scientific research community, indigo carmine is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. Its unique properties make it an important tool for researchers in the fields of biochemistry, molecular biology, and medical research.
科学的研究の応用
Indigo carmine is used in a variety of scientific research applications. It is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. In addition, it is used as a pH indicator and as a reagent in organic synthesis. It is also used in the preparation of a variety of biologically active compounds.
作用機序
Indigo carmine acts as a chromogenic substrate in enzyme assays. It is hydrolyzed by enzymes, such as esterases and proteases, to release the dye. The dye is then detected by spectrophotometric or fluorometric methods. In addition, 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin carmine can act as a fluorescent dye when excited with ultraviolet light. It can also act as a pH indicator, changing color depending on the pH of the solution.
Biochemical and Physiological Effects
Indigo carmine has been shown to have no adverse effects on cells or organisms when used in the concentrations typically employed in laboratory experiments. It has been used in a variety of cell-based assays and has been shown to be non-toxic. In addition, it has been used in a variety of animal models without any adverse effects.
実験室実験の利点と制限
Indigo carmine has several advantages for laboratory experiments. It is a highly soluble dye, making it easy to use in a variety of solutions. It is also relatively inexpensive and can be stored for long periods of time without degradation. In addition, it has a wide range of applications, from chromogenic substrates to fluorescent dyes. However, it is not suitable for use in high-temperature or high-pressure applications.
将来の方向性
Indigo carmine has a wide range of potential applications in scientific research. It has been used in a variety of cell-based assays and animal models, and it has potential applications in drug discovery and development. In addition, it has potential applications in the fields of biochemistry and molecular biology, such as in the study of enzyme kinetics and protein-protein interactions. It could also be used as a fluorescent dye in microscopy and imaging studies. Finally, it could be used in the development of new chromogenic substrates for enzyme assays.
合成法
Indigo carmine is synthesized from the condensation of 4-hydroxyindole and dimethoxymethane. The reaction is catalyzed by an acid and yields the desired product in high yields. The reaction is typically carried out in aqueous media, although it can also be done in organic solvents. The reaction is relatively simple, and the product can be isolated by filtration or precipitation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin involves the condensation of indoxyl with formaldehyde in the presence of a base to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "Indoxyl", "Formaldehyde", "Base (such as sodium hydroxide)", "Methanol", "Acetic acid", "Oxidizing agent (such as potassium permanganate)" ], "Reaction": [ "Step 1: Indoxyl is reacted with formaldehyde in the presence of a base (such as sodium hydroxide) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo.", "Step 2: The intermediate product is then purified and oxidized using an oxidizing agent (such as potassium permanganate) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin.", "Step 3: The final product is then purified using a solvent such as methanol and an acid such as acetic acid." ] } | |
CAS番号 |
858230-17-8 |
分子式 |
C₂₄H₂₆N₂O₁₀ |
分子量 |
502.47 |
同義語 |
2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one; (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)


